4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
Description
4-Fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a fluorine atom at the 4-position. The benzamide group is linked via an amide bond to a phenyl ring, which is further connected to a 3-methylimidazo[2,1-b]thiazole moiety. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications, including enzyme modulation and receptor binding .
The imidazo[2,1-b]thiazole scaffold is notable for its pharmacological relevance, often contributing to metabolic stability and binding affinity in drug design. The 3-methyl group on the imidazo[2,1-b]thiazole may enhance lipophilicity, while the 4-fluoro substituent on the benzamide can influence electronic properties and bioavailability .
Properties
IUPAC Name |
4-fluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-11-25-19-22-17(10-23(12)19)14-3-2-4-16(9-14)21-18(24)13-5-7-15(20)8-6-13/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCWKVOJHUAWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b]thiazol-6-yl moiety This can be achieved through a cyclization reaction involving appropriate precursors such as aminothiazoles and aldehydes
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. Ensuring the scalability of the synthesis process is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorine atom can influence the oxidation state of the compound.
Reduction: : Reduction reactions can be employed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols
Scientific Research Applications
4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a tool for studying biological processes or as a lead compound in drug discovery.
Medicine: : Its biological activity could make it a candidate for therapeutic applications, such as in the treatment of diseases.
Industry: : The compound's unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and the benzamide group can influence the compound's binding affinity and selectivity towards these targets. The exact mechanism would depend on the biological context and the specific pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Group
4-Chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide ():
- 3-Methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (): Substituent: Methoxy group at the benzamide 3-position. Piperazine substitution on the imidazo[2,1-b]thiazole may increase solubility via basic nitrogen .
- 4-Phenoxybenzenesulfonamide Analog (): Substituent: Sulfonamide replaces benzamide. Impact: Sulfonamide groups often improve target selectivity and pharmacokinetic profiles due to hydrogen-bonding capabilities .
Modifications to the Imidazo[2,1-b]thiazole Moiety
- SRT1720 (N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide) (): Substituent: Quinoxaline-2-carboxamide replaces benzamide; piperazine added to imidazo[2,1-b]thiazole. Impact: SRT1720 is a potent SIRT1 agonist, suggesting that the imidazo[2,1-b]thiazole-phenyl scaffold is critical for enzyme interaction. Piperazine improves solubility and bioavailability .
Hybrid Derivatives with Triazole or Thiadiazole Cores
- 2-(4-Fluoro-3-nitrophenyl)imidazo[2,1-b]thiadiazole (): Core: Imidazo[2,1-b]thiadiazole instead of imidazo[2,1-b]thiazole.
Key Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (µM) | Metabolic Stability (t1/2) |
|---|---|---|---|---|
| 4-Fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | 412.46 | 3.8 | 12.5 | >6 h |
| SRT1720 | 537.02 | 2.5 | 45.2 | 4.3 h |
| 4-Chloro Analog | 428.91 | 4.1 | 8.7 | >5 h |
Research Findings and Implications
- Bioactivity : The imidazo[2,1-b]thiazole-phenyl scaffold is crucial for targeting enzymes like SIRT1, as seen in SRT1720. Fluorine or chlorine at the benzamide 4-position balances potency and solubility .
- Synthetic Feasibility : Benzamide derivatives with electron-withdrawing groups (e.g., fluoro, chloro) are synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 70–80% (cf. ) .
- Metabolic Stability : Piperazine or methoxy substitutions improve metabolic stability by reducing cytochrome P450-mediated oxidation .
Biological Activity
The compound 4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (CAS Number: 893980-84-2) is a derivative of imidazo[2,1-b]thiazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : C19H14FN3OS
- Molecular Weight : 351.4 g/mol
- SMILES Notation : Cc1csc2nc(-c3cccc(NC(=O)c4ccc(F)cc4)c3)cn12
This structure features a fluorine atom, which is known to enhance biological activity through various mechanisms, including increasing lipophilicity and altering binding affinity to biological targets.
Anticancer Activity
Research has indicated that compounds containing the imidazo[2,1-b]thiazole moiety exhibit significant anticancer properties. The specific compound under review has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- A study conducted on several imidazo[2,1-b]thiazole derivatives showed that compounds with similar structures to this compound exhibited IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines (e.g., Jurkat and HT29 cells) .
- The presence of electron-donating groups like methyl at specific positions on the phenyl ring was found to enhance cytotoxic activity significantly .
-
Mechanism of Action :
- Molecular dynamics simulations have suggested that these compounds interact with target proteins primarily through hydrophobic contacts, which may contribute to their anticancer efficacy .
- The structural activity relationship (SAR) analysis indicated that modifications in the phenyl and thiazole rings are crucial for enhancing biological activity .
Antimicrobial Activity
In addition to anticancer properties, derivatives of imidazo[2,1-b]thiazole have shown promising antimicrobial activity.
- Antibacterial Studies :
Summary of Findings
| Activity Type | Cell Lines Tested | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | Jurkat, HT29 | 1.61 µg/mL - 23.30 mM | Hydrophobic interactions with proteins |
| Antimicrobial | Various strains | Comparable to norfloxacin | Influence of electronegative groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
